molecular formula C24H18F3N3O6S B300817 ETHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

ETHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Cat. No.: B300817
M. Wt: 533.5 g/mol
InChI Key: OSUSIQUUWVKDAT-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with a molecular formula of C24H18F3N3O6S and a molecular weight of 533.5 g/mol. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonamide group, and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the benzoic acid derivative to form the ethyl ester .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The trifluoromethyl group and the sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonamide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pyrazole ring is also involved in the compound’s mechanism of action, contributing to its overall stability and reactivity .

Comparison with Similar Compounds

Ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate can be compared with similar compounds such as:

  • N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

These compounds share similar structural features, such as the presence of a sulfonamide group and a heterocyclic ring. ETHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C24H18F3N3O6S

Molecular Weight

533.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H18F3N3O6S/c1-2-35-23(32)15-5-3-14(4-6-15)20-12-9-17(36-20)13-19-21(24(25,26)27)29-30(22(19)31)16-7-10-18(11-8-16)37(28,33)34/h3-13H,2H2,1H3,(H2,28,33,34)/b19-13-

InChI Key

OSUSIQUUWVKDAT-UYRXBGFRSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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